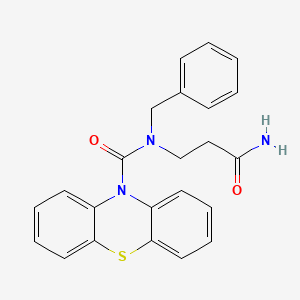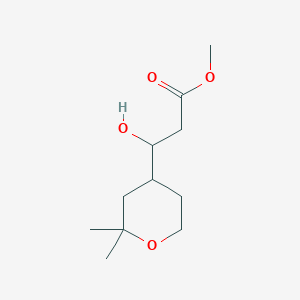![molecular formula C20H18N2O6 B5056774 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056774.png)
5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor that is widely distributed throughout the central nervous system.
Mecanismo De Acción
MPEP is a selective antagonist of 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, MPEP can modulate the release of neurotransmitters such as glutamate and GABA, leading to changes in synaptic transmission and plasticity. MPEP has been shown to have both presynaptic and postsynaptic effects, and its mechanism of action is complex and multifaceted.
Biochemical and Physiological Effects:
MPEP has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of gene expression. MPEP has also been shown to have anti-inflammatory properties and to modulate the immune response. In addition, MPEP has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP has several advantages as a tool for neurobiological research, including its high potency and selectivity for 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, its ability to cross the blood-brain barrier, and its well-characterized mechanism of action. However, MPEP also has some limitations, including its potential off-target effects, its short half-life, and its relatively low solubility.
Direcciones Futuras
Future research on MPEP is likely to focus on its potential therapeutic applications in neurological disorders, including Parkinson's disease, Huntington's disease, and Fragile X syndrome. In addition, MPEP may have potential as a treatment for addiction and depression. Further research is also needed to better understand the complex mechanism of action of MPEP and to optimize its pharmacological properties for therapeutic use. Finally, MPEP may have potential as a tool for studying the role of 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione in synaptic plasticity and learning and memory.
Métodos De Síntesis
The synthesis of MPEP involves the reaction of 4-methoxyphenol with 2-(4-bromophenoxy)ethylamine to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 4-formylbenzoic acid to form the final product, MPEP. The synthesis method has been extensively studied and optimized, resulting in a high yield of pure MPEP.
Aplicaciones Científicas De Investigación
MPEP has been studied for its potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, Huntington's disease, and Fragile X syndrome. MPEP has also been shown to have potential as a treatment for addiction and depression. In addition, MPEP has been used as a tool in neurobiological research to study the role of 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione in synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
5-[[4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-26-14-6-8-16(9-7-14)28-11-10-27-15-4-2-13(3-5-15)12-17-18(23)21-20(25)22-19(17)24/h2-9,12H,10-11H2,1H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFGHZAYPZRZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5056695.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5056710.png)
![2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5056722.png)

![1-(4-bromo-3-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056743.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5056746.png)
![2-[4-cyclobutyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5056758.png)
![N'-(3-methoxypropyl)-N-methyl-N-(2-phenoxyethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5056775.png)
![2-(4-tert-butylphenoxy)-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5056777.png)



![5,10-diacetyl-3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5056802.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5056810.png)